molecular formula C19H20ClNOS2 B2838729 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)phenyl)methanone CAS No. 1797638-11-9

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)phenyl)methanone

Cat. No. B2838729
CAS RN: 1797638-11-9
M. Wt: 377.95
InChI Key: XHPMRDRMPFMTOQ-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazepine derivative and is known for its unique chemical structure, which makes it an interesting candidate for further investigation.

Scientific Research Applications

Antibacterial and Antitubercular Activity

Compounds such as aryloxyphenyl cyclopropyl methanones have been synthesized and evaluated for their anti-tubercular activities against M. tuberculosis H37Rv in vitro. The most active compounds in this class showed activity against multidrug-resistant (MDR) strains, highlighting the potential of structurally related compounds in addressing bacterial resistance (Dwivedi et al., 2005).

Synthesis and Characterization Techniques

Research has focused on the synthesis, spectral characterization, and theoretical studies (including DFT and docking studies) of thiazole derivatives, providing insights into their structural properties and potential interactions with biological targets. These studies offer a foundation for understanding the chemical behavior and application potential of complex organic compounds (Shahana & Yardily, 2020).

Anticancer Activity

Novel synthetic routes have led to compounds exhibiting potent anticancer activity, often through mechanisms such as tubulin polymerization inhibition, cell cycle arrest, and apoptosis induction. Studies have demonstrated the cytotoxic potential of these compounds in tumor cell lines, indicating the relevance of structural analogs in cancer therapy research (Magalhães et al., 2013).

Antioxidant Properties

The synthesis of thiazole analogs with urea, thiourea, and selenourea functionalities has been explored, revealing their significant antioxidant activity. This research underscores the potential of these compounds in mitigating oxidative stress-related cellular damage, suggesting applications in the development of antioxidant therapies (Reddy et al., 2015).

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNOS2/c1-23-17-9-5-3-7-15(17)19(22)21-11-10-18(24-13-12-21)14-6-2-4-8-16(14)20/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPMRDRMPFMTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)phenyl)methanone

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